![molecular formula C19H20Cl2N2O2 B2514962 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 746633-16-9](/img/structure/B2514962.png)
2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone" is a chemical entity that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, which can include antituberculosis and anticancer properties, as well as enzyme inhibition .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the reductive amination method in the presence of sodium triacetoxyborohydride to yield piperazine derivatives, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another method includes a linear bi-step approach, where a coupling reaction is followed by an O-substitution reaction to obtain the desired piperazine derivatives . The technological parameters such as raw material ratio, reaction time, and temperature are crucial for optimizing the yield of the synthesis process .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be investigated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis. These methods provide insights into the vibrational and electronic properties of the compounds. Density functional theory (DFT) can be used to assign vibrational frequencies and to understand the structure of the compounds further. The charge density distribution and site of chemical reactivity can be studied by mapping electron density isosurface with molecular electrostatic potential (MEP), while the stability of the molecules can be analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including coupling and substitution reactions, as part of their synthesis process. The reactivity of these compounds can be influenced by the presence of substituents on the phenyl rings, as well as the overall electronic structure of the molecule. The MEP and NBO analyses can provide information on the sites of reactivity and the types of interactions that stabilize the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The presence of substituents like chloro, methoxy, and sulfonyl groups can significantly affect properties such as solubility, melting point, and reactivity. The HOMO-LUMO gap obtained from DFT studies can give an indication of the chemical stability and reactivity of the compounds. Spectroscopic studies can also provide information on the electronic transitions, which can be correlated with the observed physical properties .
科学的研究の応用
Antipsychotic Potential
The derivative of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, specifically 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone, has shown impressive antipsychotic profiles with lower potency for catalepsy induction. This indicates potential applications in antipsychotic medication (Bhosale et al., 2014).
Antitumor Activity
Compounds with structures similar to 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone have been investigated for their potential anticancer activities. Specifically, certain derivatives showed promising antiproliferative agents against MCF-7 breast cancer cells, indicating a potential application in cancer treatment (Yurttaş et al., 2014).
Antimicrobial and Antifungal Properties
A series of azole-containing piperazine derivatives, structurally related to 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, exhibited moderate to significant antibacterial and antifungal activities. This suggests their potential use as antimicrobial agents (Gan et al., 2010).
Anticancer and Antituberculosis Studies
Derivatives of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone have shown significant anticancer and antituberculosis activities. This highlights their potential as therapeutic agents in treating tuberculosis and certain cancers (Mallikarjuna et al., 2014).
Dopamine Receptor Ligands
Some derivatives of this compound have been identified as high-affinity dopamine D(3) receptor ligands, indicating potential applications in the treatment of conditions related to dopamine receptor activity (Leopoldo et al., 2002).
Anti-Cancer and Therapeutic Applications
Further studies reveal the broad-spectrum anti-cancer activity of O-arylated diazeniumdiolates, related in structure to 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone. These studies suggest potential therapeutic applications for various tumor types (Keefer, 2010).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-14-2-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFWVHUIIHKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

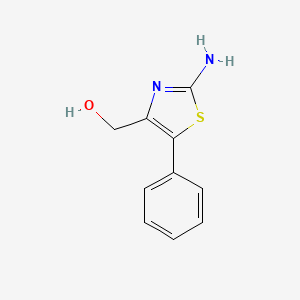
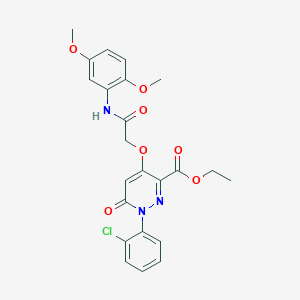


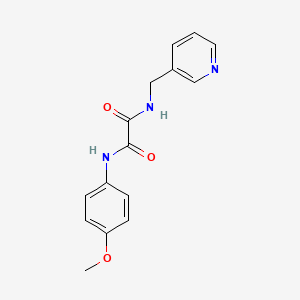
![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
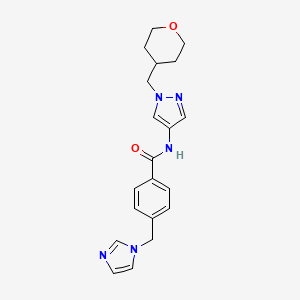
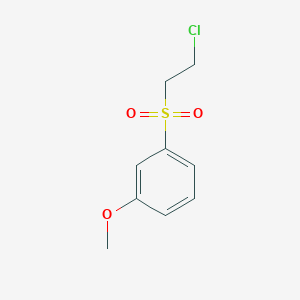
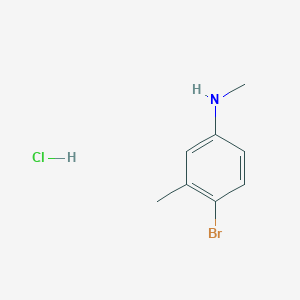
![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
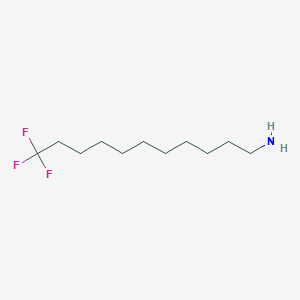
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)